molecular formula C20H24N6O5 B5124953 6-Amino-5-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-(4-methoxyphenyl)methyl]-1,3-dimethylpyrimidine-2,4-dione

6-Amino-5-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-(4-methoxyphenyl)methyl]-1,3-dimethylpyrimidine-2,4-dione

Cat. No.: B5124953
M. Wt: 428.4 g/mol
InChI Key: LVZPHCJNNJVBIE-UHFFFAOYSA-N
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Description

6-Amino-5-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-(4-methoxyphenyl)methyl]-1,3-dimethylpyrimidine-2,4-dione is a complex organic compound with a unique structure that combines multiple functional groups

Properties

IUPAC Name

6-amino-5-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-(4-methoxyphenyl)methyl]-1,3-dimethylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O5/c1-23-15(21)13(17(27)25(3)19(23)29)12(10-6-8-11(31-5)9-7-10)14-16(22)24(2)20(30)26(4)18(14)28/h6-9,12H,21-22H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZPHCJNNJVBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C(C2=CC=C(C=C2)OC)C3=C(N(C(=O)N(C3=O)C)C)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-(4-methoxyphenyl)methyl]-1,3-dimethylpyrimidine-2,4-dione typically involves multi-step organic reactions. One common method involves the reaction of 6-amino-1,3-dimethyluracil with primary aromatic or heterocyclic amines and formaldehyde or aromatic (heterocyclic) aldehydes in a molar ratio of 1:1:2 . This reaction forms the pyrimido[4,5-d]pyrimidin-2,4-dione ring systems.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-(4-methoxyphenyl)methyl]-1,3-dimethylpyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or chloroform, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce various substituted pyrimidine compounds.

Scientific Research Applications

6-Amino-5-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-(4-methoxyphenyl)methyl]-1,3-dimethylpyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential therapeutic applications, such as in drug development for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-5-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-(4-methoxyphenyl)methyl]-1,3-dimethylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-1,3-dimethyluracil: A simpler analog with similar structural features but lacking the additional substituents.

    4-Amino-1,3-dimethyl-5-formylamino-uracil: Another related compound with a formylamino group instead of the methoxyphenyl group.

Uniqueness

6-Amino-5-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-(4-methoxyphenyl)methyl]-1,3-dimethylpyrimidine-2,4-dione is unique due to its complex structure, which combines multiple functional groups and aromatic systems

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